molecular formula C11H26Cl2N2 B1456559 n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride CAS No. 1219980-63-8

n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride

Cat. No. B1456559
M. Wt: 257.24 g/mol
InChI Key: VYYRFELMMHOYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound with the molecular formula C11H26Cl2N2 .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride consists of 11 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Corrosion Inhibition

Research by Das et al. (2017) examined the corrosion inhibition properties of certain cadmium(II) Schiff base complexes, including those derived from 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine. These complexes demonstrated significant inhibition activity against corrosion on mild steel, an important consideration in materials and corrosion engineering (Das et al., 2017).

Antimicrobial and Pancreatic Lipase Inhibitory Activities

Warad et al. (2020) synthesized three Schiff bases derived from 2-(piperidin-4-yl)ethanamine, showing notable pancreatic lipase inhibition and antimicrobial activities. These findings are significant in the development of new medicinal compounds, particularly those targeting obesity and microbial infections (Warad et al., 2020).

Cytotoxic and Anticancer Properties

Dimmock et al. (1998) conducted a study on a series of compounds, including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, which are structurally related to N,N-diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride. They found these compounds exhibit significant cytotoxicity toward various cancer cells, suggesting potential application in cancer treatment (Dimmock et al., 1998).

Safety And Hazards

N,N-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride is classified as an irritant .

properties

IUPAC Name

N,N-diethyl-2-piperidin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)10-8-11-7-5-6-9-12-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRFELMMHOYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.